2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
- Antimicrobial Properties: Derivatives of phenylpyrimidine have been synthesized and tested for their antimicrobial activity against pathogenic microorganisms, showing some compounds to be active (El-kerdawy et al., 1990).
- Anticancer Potential: Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting their potential therapeutic applications (Rahmouni et al., 2016).
Herbicidal Activities
- Aryloxyphenoxypropionates (APPs), which share structural motifs with chlorophenoxy, have been developed as herbicides targeting acetyl-coenzyme A carboxylase in plants, demonstrating significant herbicidal activity against weeds (Xu et al., 2017).
Activation of Specific Receptors
- Compounds incorporating the phenylpyrimidine moiety have been investigated for their ability to activate GPR119, a receptor involved in glucose homeostasis, highlighting their therapeutic potential for managing diabetes (Negoro et al., 2012).
Electro-Optic Materials
- Pyrrole-based donor-acceptor chromophores, related to the structural motifs of the compound , have been synthesized for use in nonlinear optical/electro-optic materials, demonstrating their potential for electronic and photonic applications (Facchetti et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to targetimmortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, making them a potential target for anti-fibrotic drugs .
Mode of Action
It’s known that similar compounds inhibit the expression of collagen, a key component in the formation of fibrotic tissue .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in collagen synthesis and deposition . By inhibiting collagen expression, it can potentially reduce fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix proteins .
Result of Action
The compound has shown potential anti-fibrotic activities, with some derivatives showing better activities than known anti-fibrotic drugs . It effectively inhibits the expression of collagen and reduces the content of hydroxyproline, a major component of the protein collagen, in cell culture medium in vitro .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-22(2,28-19-10-8-18(23)9-11-19)21(27)24-13-12-16-14-25-20(26-15-16)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWSNTZZIWHZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CN=C(N=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.